N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
CAS No.: 1235293-01-2
Cat. No.: VC5211633
Molecular Formula: C18H19FN2O2S
Molecular Weight: 346.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235293-01-2 |
|---|---|
| Molecular Formula | C18H19FN2O2S |
| Molecular Weight | 346.42 |
| IUPAC Name | N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C18H19FN2O2S/c19-16-4-2-1-3-15(16)18(23)21-8-5-13(6-9-21)11-20-17(22)14-7-10-24-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,22) |
| Standard InChI Key | GTGAQUDUWKTDFF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)C3=CC=CC=C3F |
Introduction
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. It features a thiophene ring, a piperidine ring, and a fluorobenzoyl group, which are common structural elements in many pharmaceutical agents. This compound is of interest in pharmacological research due to its potential biological activities, including interactions with neurotransmitter systems and inhibition of specific enzymatic pathways.
Synthesis
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: The piperidine ring is synthesized through nucleophilic substitution and cyclization reactions.
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Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using reagents like acyl chlorides or anhydrides.
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Formation of the Thiophene Ring: The thiophene ring is constructed through cyclization reactions involving sulfur-containing reagents.
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Final Coupling Reaction: The piperidine intermediate is coupled with the thiophene ring through amide bond formation, typically using coupling reagents like EDCI or HATU.
Biological Activity
Research on N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide suggests potential biological activities, including:
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Neurotransmitter Modulation: The compound may interact with neurotransmitter systems, influencing dopaminergic and serotonergic pathways, which are relevant in neurodegenerative diseases and psychiatric disorders.
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Antitumor Properties: Preliminary studies indicate potential antitumor effects through the inhibition of specific kinases involved in cancer cell proliferation.
Chemical Reactions
This compound can undergo various chemical reactions, including:
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Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
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